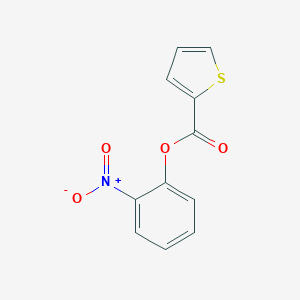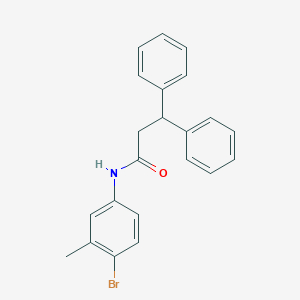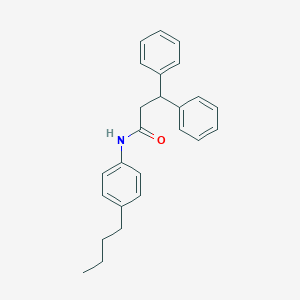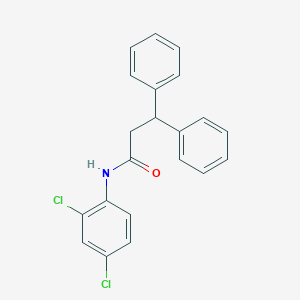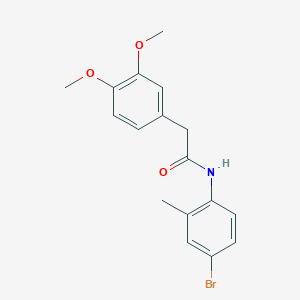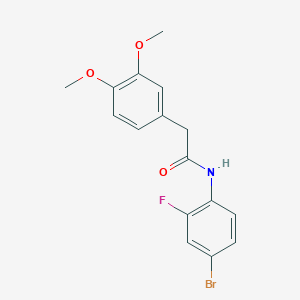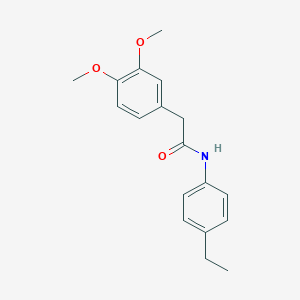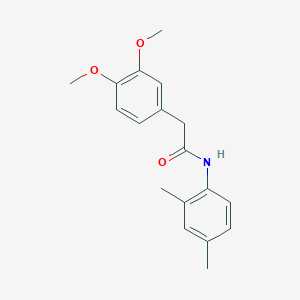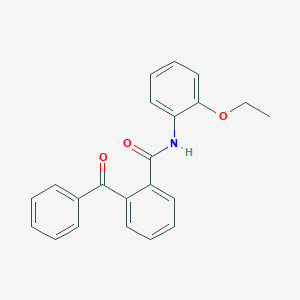
2-benzoyl-N-(2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-N-(2-ethoxyphenyl)benzamide, also known as BEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEB is a white powder that is soluble in organic solvents and is primarily used in biochemical and physiological research.
Mechanism of Action
2-benzoyl-N-(2-ethoxyphenyl)benzamide exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 2-benzoyl-N-(2-ethoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDACs, 2-benzoyl-N-(2-ethoxyphenyl)benzamide can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects
2-benzoyl-N-(2-ethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on cancer cells and neurons, 2-benzoyl-N-(2-ethoxyphenyl)benzamide has been found to have anti-inflammatory properties and can reduce oxidative stress in cells. 2-benzoyl-N-(2-ethoxyphenyl)benzamide has also been shown to improve cognitive function in animal models, making it a potential treatment for cognitive disorders such as dementia.
Advantages and Limitations for Lab Experiments
One advantage of using 2-benzoyl-N-(2-ethoxyphenyl)benzamide in lab experiments is its high potency and specificity. 2-benzoyl-N-(2-ethoxyphenyl)benzamide has been found to be highly effective at inhibiting HDACs, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 2-benzoyl-N-(2-ethoxyphenyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on 2-benzoyl-N-(2-ethoxyphenyl)benzamide. One area of interest is the development of 2-benzoyl-N-(2-ethoxyphenyl)benzamide analogs that have improved solubility and potency. Additionally, further research is needed to fully understand the mechanisms of action of 2-benzoyl-N-(2-ethoxyphenyl)benzamide and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of 2-benzoyl-N-(2-ethoxyphenyl)benzamide as a therapeutic agent for cancer and neurodegenerative diseases.
Synthesis Methods
2-benzoyl-N-(2-ethoxyphenyl)benzamide can be synthesized by reacting 2-ethoxyaniline with benzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-benzoyl-N-(2-ethoxyphenyl)benzamide. The yield of this reaction is typically around 60%.
Scientific Research Applications
2-benzoyl-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. 2-benzoyl-N-(2-ethoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a promising candidate for cancer treatment. Additionally, 2-benzoyl-N-(2-ethoxyphenyl)benzamide has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-benzoyl-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C22H19NO3/c1-2-26-20-15-9-8-14-19(20)23-22(25)18-13-7-6-12-17(18)21(24)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,23,25) |
InChI Key |
JFZMSCBWMVXGDX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




